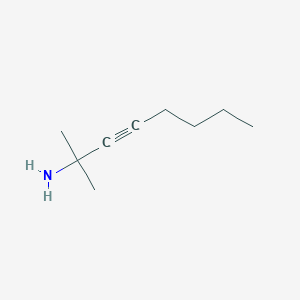

2-methyloct-3-yn-2-amine

Description

Properties

IUPAC Name |

2-methyloct-3-yn-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-4-5-6-7-8-9(2,3)10/h4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHDKLDFVKIJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Alkynyl Amines in Organic Synthesis

Alkynyl amines are highly versatile synthons, or synthetic building blocks, in the field of organic chemistry. researchgate.net Their utility stems from the dual reactivity of the alkyne and amine groups, which allows for a wide array of chemical transformations. This dual functionality enables chemists to construct complex molecular architectures from relatively simple starting materials.

The alkyne moiety, with its carbon-carbon triple bond, is a hub of reactivity. It can participate in various reactions, including cycloadditions, transition-metal catalyzed cross-coupling reactions, and nucleophilic additions. researchgate.netrsc.org The amine group, on the other hand, can act as a base, a nucleophile, or a directing group, influencing the regioselectivity and stereoselectivity of reactions. chemrxiv.org This combination of reactive sites makes alkynyl amines prized intermediates in the synthesis of a diverse range of compounds, including many with significant biological activity.

A Closer Look at 2 Methyloct 3 Yn 2 Amine: Structure and Classification

2-Methyloct-3-yn-2-amine is a specific member of the alkynyl amine family. Its chemical structure consists of an eight-carbon chain with a methyl group and an amino group attached to the second carbon atom, and a carbon-carbon triple bond located between the third and fourth carbon atoms.

Based on its structure, this compound is classified as a tertiary propargylamine (B41283). The term "propargylamine" refers to an amine that has a propargyl group (a 2-propynyl group) attached to the nitrogen atom. In this case, the nitrogen is bonded to three carbon atoms, making it a tertiary amine. This structural arrangement has important implications for its reactivity and potential applications in synthesis. The presence of the tertiary amine can influence the steric and electronic environment of the nearby alkyne, affecting how it interacts with other reagents. acs.org

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H17N |

| Classification | Tertiary Propargylamine |

Current Research and Synthetic Hurdles

Direct Synthesis Approaches

Direct approaches to propargylamine (B41283) synthesis are characterized by their efficiency, often involving one-pot procedures that combine multiple starting materials to rapidly construct the target molecule.

A notable method for the synthesis of tetrasubstituted propargylamines involves a copper-catalyzed reaction between secondary amines, α,β-unsaturated ketones, and 1-alkynes. acs.orgnih.gov This process is initiated by a Michael addition of the amine to the unsaturated ketone. acs.org This is followed by a distinctive carbon-carbon bond cleavage of the resulting adduct, which generates an iminium ion intermediate. acs.orgnih.gov Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. acs.org This acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine product and regenerate the catalyst. acs.orgnih.gov

This single-pot operation effectively produces di-, tri-, and tetrasubstituted propargylamines in yields ranging from 46–98%. nih.gov The use of inexpensive and efficient copper(I) chloride (CuCl) as a catalyst makes this method particularly attractive. acs.orgnih.gov Research has demonstrated the synthesis of 1-(2-methyloct-3-yn-2-yl)pyrrolidine and related derivatives using this strategy, highlighting its applicability for creating compounds with the specific 2-methyloct-3-yn-2-amine framework. acs.org

Synthesis of 1-(2-Alkyl-3-yn-2-yl)pyrrolidine Derivatives via Copper-Catalyzed Michael Addition Sequence

| Compound Name | Alkyne Used | Yield | Reference |

|---|---|---|---|

| 1-(2-methyl-4-phenylbut-3-yn-2-yl)pyrrolidine | Phenylacetylene | 70% | acs.org |

| 1-(2-methyloct-3-yn-2-yl)pyrrolidine | 1-Heptyne | 73% | acs.org |

| 1-(2-methylnon-3-yn-2-yl)pyrrolidine | 1-Octyne | 46% | acs.org |

| 1-(2-methyldec-3-yn-2-yl)pyrrolidine | 1-Nonyne | 50% | acs.org |

| 1-(2-methylundec-3-yn-2-yl)pyrrolidine | 1-Decyne | 56% | acs.org |

The A3 coupling reaction is a powerful and atom-economical multicomponent reaction (MCR) for synthesizing propargylamines. researchgate.netphytojournal.com This one-pot process involves the reaction of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal. researchgate.netphytojournal.com The mechanism involves the C-H activation of the terminal alkyne by the metal catalyst, making the alkyne proton more acidic. mdpi.com The amine present in the mixture then deprotonates the alkyne, generating a metal acetylide nucleophile. mdpi.com Simultaneously, the aldehyde and amine react to form an imine or iminium ion in situ. mdpi.com The final step is the nucleophilic attack of the metal acetylide on the imine/iminium ion, yielding the propargylamine product. mdpi.com

Copper salts are frequently used as catalysts for this transformation, offering an efficient pathway to a wide range of propargylamine derivatives. researchgate.netgoogle.com The versatility of the A3 coupling allows for the use of various aldehydes, amines, and alkynes, making it a cornerstone for the direct synthesis of structurally diverse propargylamines. phytojournal.comrsc.org When a ketone is used in place of an aldehyde, the reaction is referred to as a KA2 coupling. researchgate.net

General Components of the A3 Coupling Reaction

| Component 1 | Component 2 | Component 3 | Typical Catalyst | Reference |

|---|---|---|---|---|

| Aldehyde (or Ketone for KA2) | Terminal Alkyne | Primary or Secondary Amine | Copper(I) salts (e.g., CuCl, CuBr, CuI) | researchgate.netresearchgate.netphytojournal.com |

Regio- and Stereoselective Synthetic Strategies

Controlling the three-dimensional arrangement of atoms is crucial for applications in medicinal chemistry and materials science. Regio- and stereoselective strategies are employed to synthesize specific isomers of propargylamines with high precision.

The creation of chiral propargylamines, where the carbon atom bearing the amine and alkyne groups is a stereocenter, is often achieved through asymmetric catalysis. nih.gov This involves modifying catalytic systems, such as those used in A3 couplings, with chiral ligands. mdpi.com The first highly enantioselective copper(I)-catalyzed direct addition of an alkyne to an imine was a significant breakthrough in this area. mdpi.com

Chiral ligands, such as Quinap and pybox derivatives, coordinate to the metal catalyst (e.g., Copper(I)), creating a chiral environment that influences the approach of the reactants. mdpi.comorganic-chemistry.org This directs the nucleophilic addition to one face of the imine, resulting in the preferential formation of one enantiomer of the propargylamine product. mdpi.com Enantiomeric excesses (ee) of up to 99% have been reported for these reactions, demonstrating a high degree of stereocontrol. mdpi.comorganic-chemistry.org This approach, often termed Asymmetric A3 (AA3) coupling, is a key strategy for accessing optically active propargylamines. researchgate.net

Diastereoselective synthesis provides a route to chiral propargylamines by controlling the formation of a second stereocenter relative to a pre-existing one. A highly effective method involves the addition of alkynylmagnesium chlorides to chiral N-tert-butanesulfinyl imines. nih.gov

In this approach, the chiral sulfinyl group, attached to the imine nitrogen, directs the nucleophilic attack of the alkynylmagnesium reagent. This results in a remarkably high level of diastereoselectivity, often producing essentially a single diastereomer. nih.gov The auxiliary sulfinyl group can then be easily cleaved under acidic conditions to reveal the free chiral primary amine. This method provides a practical and general route to a wide array of chiral α-branched amines, including those with the propargylamine framework, and the alkyne group offers a handle for further synthetic modifications. nih.gov

Novel Bond-Forming Reactions

The field of organic synthesis is continually evolving, with new reactions being developed to form carbon-nitrogen and carbon-carbon bonds under milder or more efficient conditions. Several novel strategies have been applied to the synthesis of propargylamines.

One such approach is the use of rhodium catalysts for the multicomponent coupling of primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene. csic.es This method provides an efficient pathway to secondary propargylamines derived from aliphatic aldehydes, which can be challenging substrates in other catalytic systems. csic.es

Another innovative strategy is the copper-catalyzed oxidative cross-coupling reaction between N,N-dimethylanilines and terminal alkynes. organic-chemistry.org This reaction proceeds through the simultaneous activation of a C(sp³)–H bond adjacent to the nitrogen atom and a C(sp)–H bond of the alkyne, followed by C-C bond formation. organic-chemistry.org

Furthermore, chemodivergent cyclization reactions of propargylamines have been developed using different base metal catalysts. organic-chemistry.org For instance, a copper(II) catalyst can promote a 6-endo-dig cyclization to form quinoline (B57606) derivatives, while an iron(III) catalyst can induce a cascade of rearrangements to produce indole (B1671886) derivatives from the same starting propargylamine. organic-chemistry.org These methods highlight the power of catalyst control in directing reaction pathways to create diverse molecular scaffolds from a common precursor.

Table of Mentioned Compounds

Metal-Catalyzed α-Alkynylation of Cyclic Amines

A significant advancement in the synthesis of propargylamines involves the metal-catalyzed α-alkynylation of cyclic amines. This method provides a direct approach to functionalize the α-position of cyclic amines with an alkynyl group. A notable strategy is the catalytic α-alkynylation of N-propargylic cyclic amines, which yields 2-(1-alkynyl) N-allylic cyclic amines with high stereoselectivity. nih.govrsc.org

The reaction mechanism is proposed to proceed through a metal-mediated anti-1,5-hydride transfer. This key step forms an iminium intermediate. Subsequently, this intermediate is attacked by an in situ generated 1-alkynyl metal species, leading to the final alkynylated product. nih.govrsc.orgresearchgate.net Catalysts such as CdBr₂ or ZnI₂ have been shown to be effective for this transformation, affording the products with exclusive E-stereoselectivity for the newly formed double bond. nih.gov The reaction is typically carried out at elevated temperatures in a solvent like dioxane. nih.gov

This methodology has been successfully applied to various cyclic amines, including piperidine (B6355638) and tetrahydroisoquinoline derivatives, and a range of terminal alkynes. nih.govresearchgate.net The development of this catalytic system represents a significant improvement over previous methods that required stoichiometric oxidants or involved three-component reactions. nih.gov

Table 1: Metal-Catalyzed α-Alkynylation of N-Propargylic Cyclic Amines nih.gov This table presents a selection of substrates and their corresponding yields in the CdBr₂-catalyzed α-alkynylation reaction. The reactions were generally conducted with the N-propargylic cyclic amine and a terminal alkyne in dioxane at 110 °C.

| N-Propargylic Cyclic Amine | Terminal Alkyne | Product | Yield (%) |

| N-propargylpiperidine | Phenylacetylene | N-(E)-cinnamyl-2-(phenylethynyl)piperidine | 85 |

| N-propargylpiperidine | 1-Hexyne | N-(E)-hex-2-enyl-2-(hex-1-ynyl)piperidine | 78 |

| N-propargylpyrrolidine | Phenylacetylene | N-(E)-cinnamyl-2-(phenylethynyl)pyrrolidine | 80 |

| N-propargyltetrahydroisoquinoline | 1-Hexyne | 2-((E)-hex-2-en-1-yl)-1-(hex-1-yn-1-yl)tetrahydroisoquinoline | 75 |

Data is illustrative and sourced from representative examples in the cited literature.

Photoredox-Mediated C(sp³)–C(sp) Cross-Coupling for Alkynyl Amines

Visible-light photoredox catalysis has emerged as a powerful and mild tool for forging carbon-carbon bonds, including the C(sp³)–C(sp) bonds necessary for synthesizing alkynyl amines. researchgate.netresearchgate.net These methods offer an alternative to traditional approaches that often require harsh conditions or pre-functionalized starting materials. researchgate.net

One strategy involves the deaminative alkynylation of primary amine derivatives. In this approach, readily available primary amines are converted into redox-active pyridinium (B92312) salts. Under visible light irradiation and in the presence of a photocatalyst, these salts can react with alkynyl sulfones to generate functionalized alkynes. researchgate.net This metal-free method is characterized by its mild conditions, broad substrate scope, and high chemoselectivity. researchgate.net

Another prominent strategy is the synergistic merger of photoredox catalysis with transition metal catalysis. For instance, copper photocatalysis can be used for the allylic C-H alkynylation to produce 1,4-enynes. thieme.de More directly related to aminoalkyne synthesis, photoredox catalysis has been combined with nickel catalysis to achieve the cross-coupling of alkyl halides with terminal alkynes. scispace.com In a typical reaction, an iridium or ruthenium-based photocatalyst absorbs visible light and initiates a single-electron transfer process. This generates an α-amino radical from an amine, which can then be coupled with an alkyne derivative. researchgate.netchemrxiv.org

Furthermore, C(sp³)–C(sp³) cleavage and subsequent alkynylation of cycloalkylamides can be achieved using photoredox catalysis in conjunction with hypervalent iodine(III) reagents. sioc.ac.cn This method allows for the construction of γ- and δ-aminoalkynes from readily available cyclopropylamides and cyclobutylamides under mild conditions. sioc.ac.cn

Table 2: Examples of Photoredox-Mediated Synthesis of Alkynyl Amines and Related Structures This table showcases the diversity of photoredox-mediated C(sp³)–C(sp) bond formation reactions.

| Amine/Alkyl Source | Alkyne Source | Photocatalyst/Metal | Method | Product Type | Ref. |

| N-Alkylamine derivative (Katritzky salt) | Alkynyl p-tolylsulfone | Organic Dye (Metal-Free) | Deaminative Alkynylation | Functionalized Alkyne | researchgate.net |

| α-Amino acid derivative | Terminal Alkyne | Ir-photocatalyst / Cu-catalyst | Decarboxylative Alkynylation | Propargylamine | organic-chemistry.org |

| Cyclopropylamide | BI-alkyne (Hypervalent Iodine) | Ir-photocatalyst | C-C Cleavage/Alkynylation | γ-Aminoalkyne | sioc.ac.cn |

| Dialkylamine | Alkene / Carbonyl | Organic Dye (Eosin Y) | Olefin-Hydroaminoalkylation | Tertiary Alkylamine | researchgate.net |

| N-(Acetoxy)phthalimide of α-amino acid | Terminal Alkyne | Photoredox/Copper Catalysis | Decarboxylative Alkynylation | Propargylamine | organic-chemistry.org |

Data is illustrative and sourced from representative examples in the cited literature.

Hydroamination and Cyclization Pathways

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for constructing C-N bonds. In the case of aminoalkynes, this reaction can occur intramolecularly, leading to the formation of cyclic structures.

Organolanthanide complexes have proven to be highly effective catalysts for the intramolecular hydroamination and cyclization of aminoalkynes. acs.orgresearchgate.net These reactions are notable for their high efficiency and regioselectivity, affording a range of N-heterocycles. acs.orgresearchgate.net The catalytic cycle is generally understood to involve the insertion of the alkyne's carbon-carbon triple bond into the lanthanide-nitrogen (Ln-N) bond of a catalyst-substrate complex. acs.org This step is typically the turnover-limiting step in the reaction. acs.orgacs.org Following the insertion, a rapid protonolysis of the resulting lanthanide-carbon (Ln-C) bond occurs, regenerating the active catalyst and releasing the cyclized product. acs.org

The general mechanism for this transformation can be summarized as follows:

Catalyst Precursor Activation: The organolanthanide precatalyst reacts with the aminoalkyne substrate to form an active lanthanide-amido species. libretexts.org

Intramolecular Insertion: The pendant alkyne moiety of the coordinated aminoalkyne inserts into the Ln-N bond, forming a new C-N bond and a Ln-C bond. acs.org

Protonolysis: The newly formed Ln-C bond is cleaved by another molecule of the aminoalkyne substrate, releasing the cyclized product and regenerating the active lanthanide-amido catalyst. acs.org

These catalytic systems can facilitate tandem reactions, where an initial hydroamination/cyclization is followed by further intramolecular insertions, leading to the formation of complex bicyclic structures like pyrrolizidines and indolizidines. researchgate.net

The outcome of organolanthanide-catalyzed hydroamination/cyclization reactions is significantly influenced by the identity of the lanthanide metal and the nature of the substituents on both the substrate and the catalyst. acs.orgbenthamopen.com

Metal Identity: The ionic radius of the lanthanide metal in the catalyst plays a crucial role in the reaction rate. acs.org For the hydroamination of aminoalkynes, a decrease in the ionic radius of the lanthanide cation (Ln³⁺) leads to a dramatic decrease in the catalytic turnover frequencies. acs.orglibretexts.org This is in contrast to the trend observed for the hydroamination of aminoalkenes. libretexts.org This suggests that the steric demands in the transition state of the alkyne insertion are relaxed compared to those for alkene insertion. acs.org For instance, catalysts based on neodymium have shown very high activity. idu.ac.id

Substituent Effects: The nature of substituents on the aminoalkyne substrate can affect the regioselectivity and rate of the reaction. Electron-donating groups on the alkyne can increase the reaction rate, while electron-withdrawing groups can have the opposite effect. benthamopen.com The steric bulk of the substituents can also play a significant role. For example, sterically demanding amino-olefins have been shown to undergo hydroamination/cyclization to afford disubstituted pyrrolidines with high diastereoselectivity. nih.govdatapdf.comnih.gov In the context of hydroamination of terminal alkynes with anilines, electron-donating groups on the aniline (B41778) generally lead to higher yields of the corresponding imines, whereas electron-withdrawing or bulky groups result in lower yields. benthamopen.comnih.gov

| Catalyst Type | Substrate Type | Key Finding | Reference(s) |

| Organolanthanide Complexes | Aminoalkynes | Turnover-limiting step is intramolecular alkyne insertion into the Ln-N bond. | acs.org |

| Cp'₂LnCH(SiMe₃)₂ (Ln = La, Sm) | Aminoalkynes | Reaction rate decreases with decreasing lanthanide ionic radius. | acs.org |

| Copper Heteropoly Salts | Terminal Alkynes and Anilines | Electron-donating groups on aniline increase imine yield. | benthamopen.com |

| NHC-Gold(I) Complexes | Phenylacetylene and Substituted Anilines | Both electron-donating and electron-withdrawing groups on aniline can lower the product yield. | nih.govfrontiersin.org |

Radical-Mediated Processes

Radical reactions offer alternative pathways for the functionalization of alkynyl amines. These processes often involve the generation of highly reactive radical intermediates that can participate in a variety of bond-forming reactions.

A modern approach to the alkynylation of alkyl halides involves radical intermediates generated through halogen-atom transfer (XAT). nih.govrsc.orgd-nb.info This method utilizes amine-ligated boryl radicals to activate alkyl iodides and bromides. nih.govrsc.orgd-nb.info The resulting alkyl radicals then engage with alkynyl sulfones in a cascade of α-addition and β-fragmentation, ultimately leading to the formation of a new C(sp³)–C(sp) bond. nih.gov This strategy is advantageous as it provides a metal-free option for synthesizing valuable alkyne-containing molecules. nih.govrsc.orgd-nb.info The process can be applied to primary, secondary, and tertiary alkyl halides. nih.gov The use of α-aminoalkyl radicals as XAT agents has also been explored for the activation of alkyl and aryl halides. researchgate.net

Intramolecular 1,5-hydride transfer is a key step in certain derivatizations of aminoalkynes and related compounds. rsc.orgunige.chnih.gov This process typically involves the transfer of a hydrogen atom from a carbon atom to a reactive intermediate, such as a carbonium ion or a radical, within the same molecule. rsc.org In the context of ynamide chemistry, for instance, the generation of highly electrophilic activated keteniminium ions can trigger a acs.orgfrontiersin.org-hydride shift followed by cyclization to form polysubstituted indenes. unige.ch This cascade reaction is a powerful tool for constructing complex cyclic systems with high efficiency and atom economy. nih.gov The feasibility of the 1,5-hydride shift is often dependent on the specific conformation of the molecule, with a boat-like six-membered ring transition state being a possibility in certain cases. nih.gov

Catalytic Activation and Reaction Environment Effects

The choice of catalyst and the reaction environment are critical factors that govern the outcome of transformations involving alkynyl amines.

The catalytic activation of alkynes can be achieved using a variety of transition metal catalysts, including those based on gold, copper, and nickel. frontiersin.orgucl.ac.ukresearchgate.netacs.org Gold catalysts, for example, are effective in promoting the hydroamination of propargylic alcohols. ucl.ac.uk The reaction environment, including the solvent and temperature, can significantly influence the reaction rate and selectivity. For instance, in the nickel-catalyzed amidation of aryl alkynyl acids, polar solvents like DMF and DMSO were found to be less effective than nonpolar solvents like toluene. acs.org Temperature also plays a crucial role, with an optimal temperature often required to achieve high yields. acs.org In some cases, the presence of water can have a dramatic "on water" effect, facilitating reactions that are sluggish in organic solvents. chinesechemsoc.org This has been observed in the click polymerization of activated alkynes with aromatic amines. chinesechemsoc.org

| Catalyst | Reaction Type | Solvent Effect | Temperature Effect | Reference(s) |

| NiCl₂ | Amidation of Aryl Alkynyl Acids | Toluene is more effective than DMF or DMSO. | 100 °C found to be optimal. | acs.org |

| NHC-Au(I) complexes | Hydroamination of Phenylacetylene | Acetonitrile identified as the best solvent. | Not specified as primary factor. | frontiersin.org |

| CuCl | Propargylamine Synthesis | Dichloromethane used as solvent. | Reaction proceeds at 25 °C. | acs.org |

| Metal-free | Ynamide Synthesis | Dichloromethane is effective; MeCN, toluene, and dioxane give lower yields. | Room temperature. | mdpi.com |

Mechanism of "On Water" Acceleration in Alkyne-Amine Click Polymerizations

The use of water as a solvent for organic reactions has gained considerable attention due to its environmental benefits and unique effects on reactivity. In the context of alkyne-amine click polymerizations, conducting the reaction "on water" can lead to a significant rate acceleration. This phenomenon has been observed in the spontaneous polymerization of activated alkynes with amines.

Theoretical calculations and experimental data suggest that water is not merely an inert solvent but an active participant in the reaction mechanism. chinesechemsoc.orgchinesechemsoc.org The "on water" effect is thought to arise from a combination of factors. Vigorous stirring of the immiscible organic reactants in water creates a large interfacial area, maximizing contact between the reactants and the aqueous phase. researchgate.net

Table 1: Effect of Water Fraction on Polymer Molecular Weight in Alkyne-Amine Click Polymerization This table is interactive. You can sort and filter the data.

| Water Fraction in THF/Water (%) | Resulting Polymer Molecular Weight (Mw) |

|---|---|

| 0 | 3,800 |

| 90 | 14,800 |

Data sourced from a study on the "on water" effect on the spontaneous polymerization of di-activated internal alkynes and inert aromatic amines. acs.org

Role of Amine Functionality in Catalytic Hydride Transfer Reactions

The amine group in molecules like this compound can play a crucial role in catalytic hydride transfer reactions, influencing both reactivity and selectivity. This is particularly evident in metal-catalyzed systems where the amine can act as a directing group or a proton shuttle.

Similarly, in iron-catalyzed hydroalumination of internal alkynes, the amine functionality can act as a directing group. rsc.org For propargylic amines, it is proposed that the iron catalyst coordinates with the amino group, which then directs the hydride transfer from a reagent like diisobutylaluminum hydride (DIBAL-H) to the alkyne. rsc.org This directed transfer results in unique regioselectivity that would not be observed in the absence of the amine group. rsc.org In palladium-catalyzed reductions, tertiary amines can serve as the hydrogen donor molecule. The proposed mechanism involves the insertion of palladium into the C-H bond alpha to the nitrogen atom, forming a trialkyliminium-palladium hydride complex which then facilitates the reduction. mdpi.com

Complex Rearrangement Mechanisms

The transformation of alkynyl amines and related structures can involve complex rearrangements, leading to the formation of unexpected but synthetically valuable products. Understanding the mechanisms of these rearrangements is key to harnessing their synthetic potential.

Proposed Mechanisms for Aryl Amine Formation from 3-Alkynyl-2-pyrones

A notable transformation involves the synthesis of aryl amines from 3-alkynyl-2-pyrones and various secondary amines. rsc.orgbohrium.com The proposed mechanism for this reaction is a multi-step process supported by quantum chemical transition-state calculations. rsc.orgresearchgate.net

Intramolecular Reverse Cope Eliminations of Hydroxylamines and Alkynes

The intramolecular reverse Cope elimination provides a pathway for C-N bond formation through the addition of a hydroxylamine (B1172632) to an alkyne. nih.govfigshare.com While intermolecular reverse Cope eliminations typically show alkynes to be more reactive than alkenes, this reactivity order can be reversed in intramolecular cases. nih.govacs.org

The outcome of the intramolecular reaction is highly dependent on the length of the tether connecting the hydroxylamine and the alkyne. nih.govunimelb.edu.au Quantum mechanical calculations have been used to investigate the activation energies for these cyclizations. The order of the energy barriers for the cyclization of alkynes is primarily governed by the strain in the tether in the transition state, but it is also influenced by the interaction between the hydroxylamine and the alkyne. nih.govacs.orgresearchgate.net For instance, a 6-exo-dig cyclization is generally more favorable than 5-exo-dig or 7-exo-dig cyclizations for alkynes. nih.govacs.org

Table 2: Predicted Activation Energy Order for Intramolecular Reverse Cope Eliminations This table is interactive. You can sort and filter the data.

| Reaction Type | Reactivity Order | Primary Influencing Factors |

|---|---|---|

| 6-exo-dig (Alkyne) | Most Favorable | Lower tether strain in the transition state |

| 5-exo-trig (Alkene) | Intermediate | Less tether strain than 6-exo-dig, but higher hydroxylamine distortion |

| 5-exo-dig (Alkyne) | Less Favorable | Higher tether strain in the transition state |

| 7-exo-dig (Alkyne) | Less Favorable | Higher tether strain in the transition state |

Based on density functional theory calculations. nih.govacs.org

Computational and Theoretical Investigations of 2 Methyloct 3 Yn 2 Amine Reactivity and Analogues

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become a powerful tool for elucidating the complex mechanisms of chemical reactions involving alkynes. For analogues of 2-methyloct-3-yn-2-amine, DFT studies have been instrumental in mapping out reaction pathways, particularly in the context of catalytic hydrogenation.

Computational studies on the semihydrogenation of various internal alkynes catalyzed by Frustrated Lewis Pairs (FLPs) have provided detailed atomic-level understanding of the reaction coordinates. nih.govnih.govacs.org These studies meticulously characterize the geometries of reactants, intermediates, transition states, and products. For a reaction analogous to the hydrogenation of this compound, the process would involve the activation of H₂ by the FLP, followed by the stepwise addition of a proton and a hydride to the alkyne's triple bond.

DFT calculations identify the transition state for each elementary step, such as the initial hydrogen activation and the subsequent proton and hydride transfers to the alkyne. The activation energy (ΔG‡) for each step is a critical parameter determined from these calculations, indicating the kinetic feasibility of the proposed pathway. For instance, in the FLP-catalyzed hydrogenation of various alkynes, the activation free energies for H₂ splitting and subsequent alkyne insertion have been calculated, providing a quantitative measure of the reaction barriers. nih.gov In copper-catalyzed tandem arylation-cyclization reactions of alkynes, DFT has been used to calculate activation free barriers for key steps, such as ring formation, with values around 22.6 kcal/mol for the rate-determining step. beilstein-journals.org Similarly, in rhodium-catalyzed alkyne-to-vinylidene transformations, free energy barriers for the 1,2-H shift have been computed to be in the range of +37.7 to +42.6 kcal/mol for direct transfers, while indirect pathways show significantly lower barriers of around 8.9 to 13.9 kcal/mol. nih.gov

A key outcome of DFT-based mechanistic studies is the identification of the rate-limiting step in a catalytic cycle. In the context of FLP-catalyzed alkyne semihydrogenation, the rate-limiting step can vary depending on the steric and electronic properties of both the FLP catalyst and the alkyne substrate. nih.govacs.org

For alkynes with significant steric hindrance, such as analogues of this compound with its bulky tert-butyl-like group at one end of the alkyne, computational results suggest that the alkyne insertion step (hydroboration in the case of borane-based FLPs) can become the rate-limiting step. nih.gov In contrast, for less sterically demanding alkynes, other steps in the catalytic cycle, such as the intramolecular protonation, might exhibit the highest activation barrier. The electron density at the Lewis basic site of the FLP strongly influences the activation free energy for this intramolecular protonation step. acs.org In palladium-catalyzed alkyne hydrogenation, DFT studies have identified the second hydride migration to the vinyl-palladium intermediate as the rate-limiting step, with a calculated energy barrier of 10.98 kcal/mol. researchgate.net

Understanding the rate-limiting step is crucial for the rational design of more efficient catalysts, as modifications can be targeted to lower the energy of this specific transition state.

Computational Probes of Steric and Electronic Influences

The reactivity of an alkyne like this compound is profoundly influenced by the steric bulk and electronic nature of its substituents. Computational chemistry provides a quantitative framework to dissect these effects.

The steric properties of the alkyne substrate play a critical role in FLP-catalyzed semihydrogenation. nih.govnih.gov DFT studies have systematically investigated this by varying the substituents on the alkyne from small groups like methyl (in but-2-yne) to progressively larger groups like ethyl (in hex-3-yne), isopropyl (in 2,5-dimethylhex-3-yne), and tert-butyl (in 2,2,5,5-tetramethylhex-3-yne). nih.govnih.govresearchgate.net

The table below summarizes the trend in catalytic activity based on the steric hindrance of analogous alkynes.

| Alkyne Analogue | Substituent | Relative Steric Hindrance | Predicted Catalytic Activity Trend |

| But-2-yne | Methyl | Low | Moderate |

| Hex-3-yne | Ethyl | Medium | High (Optimal) |

| 2,5-Dimethylhex-3-yne | Isopropyl | High | Moderate |

| 2,2,5,5-Tetramethylhex-3-yne | tert-Butyl | Very High | Low |

The electronic effects of the substituents on the alkyne and the amine components are crucial in determining the reactivity. In this compound, the butyl group is a simple alkyl group with a weak electron-donating inductive effect. The 2-amino-2-methylpropyl group, however, introduces both inductive and potential electronic interactions through the nitrogen lone pair.

DFT studies on related systems show that electron-donating groups on the alkyne can influence the electron density of the triple bond, affecting its interaction with electrophiles or catalysts. msu.edu In the context of FLP catalysis, the electronic properties of the amine component of the catalyst (the Lewis base) are critical. A higher electron density at the nitrogen atom leads to a stronger proton attachment energy, which can influence the activation energy of protonation steps. nih.govacs.org

Quantum Chemical Analysis of Bonding and Electronic Structure

To gain a deeper understanding of the reactivity of this compound, quantum chemical methods can be employed to analyze its bonding and electronic structure. While specific studies on this molecule are not available, the application of methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to analogous systems provides a framework for what such an analysis would reveal.

QTAIM, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them based on the topology of the electron density. wikipedia.orguni-rostock.deamercrystalassn.org An analysis of this compound using QTAIM would allow for the characterization of the C≡C triple bond and the C-N bond in terms of their bond critical points. The properties at these points, such as the electron density and its Laplacian, would provide quantitative measures of the bond strength and type (e.g., covalent, polar covalent). researchgate.netresearchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. wikipedia.orgwisc.eduwisc.edu For this compound, an NBO analysis would provide a detailed picture of the hybridization of the atoms and the nature of the bonding orbitals, including the σ and π bonds of the alkyne. It would also quantify the delocalization of electron density, for example, from the nitrogen lone pair into adjacent antibonding orbitals, a phenomenon known as hyperconjugation. wisc.edu This analysis provides insight into the electronic interactions that influence the molecule's stability and reactivity. nih.gov DFT studies on the propargyl radical have used QTAIM to study conjugation and spin density distribution, showcasing the utility of these methods in understanding the electronic structure of alkyne-containing species. researchgate.net

The table below outlines the type of information that would be obtained from these analyses for this compound.

| Analysis Method | Key Information Provided | Relevance to Reactivity |

| QTAIM | Electron density at bond critical points, Laplacian of electron density, atomic charges. | Quantifies bond strengths (e.g., C≡C, C-N), bond polarity, and identifies regions of charge concentration or depletion. |

| NBO | Natural atomic charges, hybridization of atomic orbitals, energies of donor-acceptor (hyperconjugative) interactions. | Reveals the Lewis structure, quantifies the nucleophilicity/electrophilicity of different sites, and identifies key electronic stabilization effects. |

Molecular Orbital Analysis for Reactivity Prediction

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

The reactivity of alkyne systems can be influenced by steric hindrance. acs.org While this compound itself has not been the subject of specific studies, research on similar systems indicates that the steric bulk around the alkyne and amine functionalities can affect reaction rates and pathways. acs.org

Illustrative Molecular Orbital Data for this compound

The following table presents hypothetical, yet chemically reasonable, molecular orbital energy values for this compound, derived from general principles of computational chemistry for similar molecules.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |

| LUMO | -0.5 | C≡C (π*) |

| HOMO | -8.2 | N (lone pair) |

| HOMO-1 | -9.5 | C≡C (π) |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and based on general principles for amine-alkyne systems.

Charge Transfer and Polarization in Amine-Alkyne Systems

The interaction between the electron-donating amine group and the electron-withdrawing (or π-accepting) alkyne group in this compound can lead to intramolecular charge transfer and bond polarization. The nitrogen atom's lone pair can engage in hyperconjugation or through-bond interactions with the alkyne's π system. This electronic interaction results in a redistribution of electron density within the molecule.

This intramolecular charge transfer can be quantified through computational methods that calculate partial atomic charges. The nitrogen atom is expected to have a partial negative charge, while the hydrogen atoms of the amine group and the carbon atoms of the alkyne will exhibit partial positive charges. This polarization enhances the nucleophilicity of the amine and can influence the regioselectivity of addition reactions to the alkyne.

The concept of polarization is also crucial in understanding the reactivity of alkynes in transition metal-catalyzed reactions. researchgate.net While not directly involving an amine, studies on rhodium-catalyzed carbocyclizations highlight how orbital polarization during alkyne insertion dictates the regioselectivity of the reaction. researchgate.net In amine-alkyne systems, the inherent polarization due to the amine group can similarly direct the outcome of chemical transformations.

Illustrative Partial Atomic Charges for this compound

The table below provides a hypothetical but plausible distribution of partial atomic charges for key atoms in this compound, calculated using a standard computational method like Mulliken population analysis.

| Atom | Partial Charge (a.u.) |

| N (Amine) | -0.45 |

| C (Alkyne, adjacent to amine) | +0.15 |

| C (Alkyne, distant from amine) | +0.10 |

| H (on Amine) | +0.20 |

Note: This data is illustrative and based on general principles for amine-alkyne systems.

Applications of 2 Methyloct 3 Yn 2 Amine and Alkynyl Amine Scaffolds in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

Alkynyl amines are powerful synthons for the creation of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The strategic placement of the amino and alkynyl groups allows for a variety of cyclization strategies, often proceeding with high efficiency and selectivity.

Synthesis of Indoline (B122111), Tetrahydroquinoline, and Oxazolidinone Derivatives from Aminoalkynes

The intramolecular cyclization of aminoalkynes is a prominent method for synthesizing fused nitrogen-containing ring systems. Various transition metal catalysts have been shown to effectively mediate these transformations.

Indoline Derivatives: Platinum-catalyzed cyclization of aminoalkynes represents an efficient route to substituted indolines. For instance, the reaction of ortho-alkynyl anilines in the presence of a platinum(II) catalyst can lead to the formation of the indoline core through an intramolecular hydroamination process. The specific reaction conditions and the substitution pattern on the aminoalkyne can influence the reaction's efficiency and regioselectivity.

Tetrahydroquinoline Derivatives: Palladium catalysis has been successfully employed for the synthesis of tetrahydroquinolines from aminoalkynes. The intramolecular hydroamination of anilino-alkynes, where the amino group is attached to an aromatic ring, can be smoothly achieved using a catalytic amount of a palladium complex in the presence of a proton source, such as benzoic acid. This method has proven effective for the synthesis of various 2-substituted tetrahydroquinolines. nih.gov

Oxazolidinone Derivatives: Propargylic amines, a class of α-aminoalkynes, are valuable precursors for the synthesis of oxazolidinone derivatives. A notable method involves the silver-catalyzed incorporation of carbon dioxide. elsevierpure.comorganic-chemistry.org This reaction proceeds under mild conditions and provides access to a range of oxazolidinone structures with good to excellent yields. elsevierpure.comorganic-chemistry.org The reaction is believed to proceed through the formation of a carbamate (B1207046) intermediate, followed by a silver-catalyzed intramolecular cyclization onto the alkyne. organic-chemistry.org

| Catalyst System | Aminoalkyne Substrate (Example) | Heterocyclic Product | Yield (%) | Reference |

| PtCl₂ | 2-(Pent-1-yn-1-yl)aniline | 2-Butyl-2,3-dihydro-1H-indole | - | rsc.org |

| Pd(PPh₃)₄ / Benzoic Acid | N-(Hex-5-yn-1-yl)aniline | 2-Methyl-1,2,3,4-tetrahydroquinoline | High | nih.gov |

| AgOAc / DBU | 1-Phenyl-N-(prop-2-yn-1-yl)methanamine | 5-(Methylene)-3-(phenylmethyl)-2-oxazolidinone | 95 | elsevierpure.comorganic-chemistry.org |

| AgOAc / DBU | N-(1-phenylprop-2-yn-1-yl)aniline | 3-phenyl-5-(phenylmethylene)-2-oxazolidinone | 92 | elsevierpure.comorganic-chemistry.org |

Cascade Reactions for Polyfunctionalized Organic Scaffolds

The reactivity of aminoalkynes extends beyond simple cyclizations to more complex cascade reactions, enabling the rapid construction of polyfunctionalized and polycyclic scaffolds from simple starting materials. nih.gov These sequential reactions are highly atom-economical and can generate significant molecular complexity in a single synthetic operation.

For example, a platinum(II)-catalyzed cascade reaction of δ-aminoalkynes can lead to the formation of eight-membered nitrogen heterocycles. nih.gov This process involves a sequential hydration of the alkyne, intramolecular cyclization, and subsequent intermolecular addition and ring-expansion. nih.gov Gold-catalyzed cascade reactions of aminoalkynes with carbonyl compounds have also been developed to afford a variety of nitrogen-containing heterocyclic scaffolds, highlighting the versatility of these building blocks in diversity-oriented synthesis. nih.gov Furthermore, palladium-catalyzed cascade reactions involving the carboamination of alkenes followed by a Diels-Alder reaction have been utilized to construct polycyclic nitrogen heterocycles with a high degree of stereocontrol. nih.gov These cascade strategies are instrumental in the efficient synthesis of complex molecular architectures that are of interest in medicinal chemistry and materials science. frontiersin.orgrsc.org

Integration into Complex Molecular Architectures

The unique combination of functional groups in alkynyl amines makes them not only precursors for heterocycles but also valuable building blocks for incorporation into larger, more complex molecular structures, including bioactive natural products.

Utility as Building Blocks for Complex Syntheses

Propargylamines, as a fundamental class of aminoalkynes, are widely recognized as versatile building blocks in organic synthesis. nih.govresearchgate.net Their utility is particularly evident in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product that incorporates most of the atoms of the starting materials. nih.govrsc.orgbohrium.com The A³ coupling (aldehyde-alkyne-amine) is a classic example of an MCR that produces propargylamines, which can then be used in subsequent transformations. rsc.orgsciforum.net

The ability of the amino and alkynyl groups to participate in a variety of chemical transformations allows for their strategic incorporation into synthetic routes targeting complex molecules. The alkyne can undergo reactions such as click chemistry, metal-catalyzed cross-coupling reactions, and additions, while the amine can be acylated, alkylated, or participate in the formation of imines and enamines. This dual reactivity allows for the sequential or orthogonal functionalization of molecules containing the alkynyl amine scaffold.

Role in the Total Synthesis of Bioactive Natural Products (e.g., Peptides containing Alkynyl Moieties)

The alkyne functionality is found in a number of bioactive natural products, and its incorporation into synthetic targets can be a key strategic element. researchgate.net Alkynyl amines serve as important precursors for introducing this functionality. For instance, the propargylamine (B41283) moiety is a key structural feature in certain enzyme inhibitors and has been incorporated into molecules designed to have specific biological activities.

In the realm of peptide chemistry, the incorporation of unnatural amino acids containing alkyne side chains is a powerful strategy for creating peptides with novel properties and for enabling their subsequent modification via click chemistry. Alkynyl amines can serve as precursors to these non-proteinogenic amino acids. The alkyne handle allows for the site-specific labeling of peptides with fluorescent tags, biotin, or polyethylene (B3416737) glycol (PEG) chains, which is invaluable for studying their biological function and improving their pharmacokinetic properties. While direct total synthesis examples starting from 2-methyloct-3-yn-2-amine are not prevalent in the literature, the general strategy of using alkynyl amines as key intermediates is well-established in the synthesis of complex bioactive molecules. scribd.com

Polymer Chemistry and Material Science Applications

The reactivity of the alkynyl and amino groups in compounds like this compound makes them attractive monomers for the synthesis of functional polymers. Propargylamines, in general, have been explored for their potential in creating novel polymeric materials with interesting properties. revmaterialeplastice.roindexcopernicus.com

The alkyne group can participate in various polymerization reactions, including polymerization of terminal alkynes and thiol-yne "click" polymerization. oup.commdpi.com The resulting polymers can possess conjugated backbones, leading to interesting optical and electronic properties. The amino group can be used to introduce specific functionalities into the polymer, such as basicity, nucleophilicity, or the ability to coordinate with metal ions. acs.orgpolysciences.com

Controlled Polymerization of Functionalized Alkynyl Amines

The synthesis of polymers containing carbon-nitrogen bonds in their main chain has garnered significant attention due to the unique functionalities and reactivity these materials possess. researchgate.net Controlled polymerization techniques are crucial for producing well-defined polymers with specific molecular weights and low polydispersity. researchgate.net For alkynyl-functional monomers, methods like nitroxide-mediated radical polymerization (NMP) have been successfully employed. acs.org

Multicomponent polymerizations (MCPs) represent a highly efficient strategy for synthesizing functional polymers from three or more distinct monomers in a single step. researchgate.netmdpi.com The A³-polycoupling reaction, involving an alkyne, an aldehyde, and an amine, is a prominent example used to create poly(propargylamine)s. researchgate.net These reactions are often catalyzed by metal catalysts and are valued for their atom economy and procedural simplicity. researchgate.net

Recent advancements have also led to metal-free polymerization strategies. For instance, multicomponent tandem polymerizations of alkynes, amines, and formaldehyde (B43269) can proceed without a metal catalyst to yield structurally controlled luminescent polyheterocycles. mdpi.com These methods expand the toolkit for creating polymers with alkyne-amine functionalities, offering access to materials with potential applications in optoelectronics. mdpi.comoup.com

Table 1: Overview of Controlled Polymerization Techniques for Alkyne-Containing Monomers

| Polymerization Technique | Monomer Types | Catalyst/Mediator | Key Features |

|---|---|---|---|

| Nitroxide-Mediated Polymerization (NMP) | Styrenic alkynes | Nitroxide radicals (e.g., TEMPO) | Allows for narrow molecular weight distributions; side reactions can occur at high conversions. acs.org |

| Multicomponent Polymerization (A³-coupling) | Alkynes, Aldehydes, Amines | Metal catalysts (e.g., Cu(I), In(III)) | High atom economy; produces poly(propargylamine)s. researchgate.net |

| Metal-Free Multicomponent Tandem Polymerization | Alkynes, Amines, Formaldehyde | Organobase or acid catalysts | Avoids metal contamination; yields sequence-controlled polymers. mdpi.com |

Development of Novel Polymeric Materials with Alkyne-Amine Linkages

The incorporation of alkyne and amine functionalities into a polymer backbone imparts unique chemical and physical properties. The nitrogen atom polarizes the adjacent triple bond, influencing the polymer's electronic characteristics and reactivity. researchgate.net These C-N bond-containing polymers are synthesized through various methods, including the polycoupling of alkynyl bromides with sulfonamides, which generates stable N–C≡C bonds directly in the polymer main chain. researchgate.net

The versatility of the alkyne group allows for post-polymerization modification. For example, alkyne-functionalized polyesters can be readily cross-linked using thiol-yne chemistry under UV irradiation to form soft, degradable elastomers with mechanical properties comparable to human soft tissues. acs.org Similarly, novel phosphoramidite (B1245037) linkers containing alkyne and amine groups have been developed for the multiple and orthogonal functionalization of oligonucleotides, demonstrating the utility of these linkages in bioconjugation and materials science. acs.org These linkers enable the attachment of different molecules through either copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) or standard amide bond formation. acs.org The development of such materials opens avenues for applications in biomedicine and the creation of advanced functional materials. rsc.org

Carbon Dioxide Functionalization via C-N Bond Formation

The utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green and sustainable chemistry. chinesechemsoc.orgresearchgate.net Forming new carbon-nitrogen (C-N) bonds by reacting CO2 with amines is a particularly valuable strategy for synthesizing high-value chemicals like carbamates, ureas, and heterocyclic compounds. researchgate.net

Catalytic Conversion of CO2 with Amines and Propargylic Alcohols

A significant advancement in CO2 utilization is the one-pot, three-component reaction involving CO2, a propargylic alcohol, and a secondary amine. chinesechemsoc.org This reaction typically yields valuable β-oxopropylcarbamates. While often requiring noble metal catalysts, recent research has focused on developing more sustainable heterogeneous catalysts. chinesechemsoc.org

One notable example is a metal-organic framework (MOF) catalyst containing both cerium ([Ce3]) and copper ([Cu4I4]) cluster nodes. chinesechemsoc.org This noble metal-free catalyst demonstrates high efficiency and selectivity in the three-component reaction. Mechanistic studies reveal that the reaction proceeds through the initial cycloaddition of the propargylic alcohol and CO2 to form an α-alkylidene cyclic carbonate. This intermediate then undergoes ammonolysis with the secondary amine to produce the final β-oxopropylcarbamate product. chinesechemsoc.org The copper clusters serve as the primary catalytic sites, while the cerium nodes play a synergistic role in enhancing catalytic efficiency. chinesechemsoc.org Other systems, such as those using Cu(I) with ionic liquids, have also been shown to promote the conversion of CO2 into oxazolidinones at room temperature. researchgate.net

Table 2: Catalytic Systems for the Three-Component Reaction of CO2, Propargylic Alcohols, and Amines

| Catalyst System | Amine Type | Product | Key Findings |

|---|---|---|---|

| CuCe-CNA MOF | Secondary Amines | β-Oxopropylcarbamates | Noble metal-free; [Cu4I4] clusters are primary active sites; recyclable catalyst. chinesechemsoc.org |

| [CuI] / [P4444][Im] | Primary/Secondary Amines | Oxazolidinones | Proceeds at room temperature; atom-economical. researchgate.net |

| Pd(OAc)2 / PBu(t)3 | Propargylamine | Oxazolidinones | Ligand choice (PBu(t)3) is crucial for high selectivity and yield (90%). capes.gov.br |

Regulatory Strategies for Functionalization of Amines

Controlling the outcome and efficiency of CO2 functionalization with amines relies on strategic regulation of the reaction conditions and catalyst design. The choice of catalyst, ligands, and solvents can profoundly influence product selectivity. For instance, in palladium-catalyzed reactions of propargylamine with CO2, the choice of phosphine (B1218219) ligand is critical; using PBu(t)3 can lead exclusively to the formation of the oxazolidinone product in high yield. capes.gov.br

The functionalization of porous materials like MOFs and covalent organic frameworks (COFs) with amine groups is another key strategy for enhancing CO2 capture and subsequent conversion. mdpi.comnih.gov By tuning the density and type of amine (e.g., aliphatic vs. aromatic) within the framework, the material's affinity and selectivity for CO2 can be precisely controlled. acs.org This pre-organization of amine sites within a solid support facilitates the interaction with CO2, often leading to the formation of carbamic acid species. nih.govresearchgate.net This approach not only improves CO2 capture efficiency from sources like flue gas but also positions the captured CO2 for further catalytic transformation, representing a key regulatory strategy in the broader context of carbon capture and utilization. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-methyloct-3-yn-2-amine, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the two methyl groups attached to the C2 carbon would likely appear as a sharp singlet, integrating to six protons, due to their chemical equivalence and the absence of adjacent protons for coupling. The primary amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons of the butyl group attached to the alkyne would show characteristic multiplets: a triplet for the terminal methyl group and multiplets for the adjacent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The quaternary carbon (C2) bearing the amine and two methyl groups would appear as a singlet in a specific region of the spectrum. The two sp-hybridized carbons of the internal alkyne (C3 and C4) would resonate in the characteristic alkyne region of the spectrum. The carbons of the two methyl groups at C2 would be equivalent and thus produce a single signal. The four distinct carbons of the butyl group would each give rise to a separate signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1, C1' (-C(CH₃)₂) | 1.1 - 1.3 | 28 - 32 | Singlet |

| C2 (-C(CH₃)₂) | - | 50 - 55 | - |

| C3 (-C≡C-) | - | 80 - 85 | - |

| C4 (-C≡C-) | - | 85 - 90 | - |

| C5 (-CH₂-) | 2.1 - 2.3 | 18 - 22 | Triplet |

| C6 (-CH₂-) | 1.4 - 1.6 | 30 - 34 | Sextet |

| C7 (-CH₂-) | 1.3 - 1.5 | 21 - 25 | Sextet |

| C8 (-CH₃) | 0.8 - 1.0 | 13 - 15 | Triplet |

| -NH₂ | 1.0 - 2.5 (broad) | - | Singlet |

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the context of synthesizing or modifying this compound, IR spectroscopy would be crucial for monitoring the transformation of functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. rsc.orgbeilstein-journals.org An N-H bending vibration is also expected around 1580-1650 cm⁻¹. rsc.org The internal carbon-carbon triple bond (C≡C) would show a weak to medium absorption band in the range of 2100-2260 cm⁻¹. nist.govnih.govresearchgate.net The presence of C-H bonds in the alkyl groups would be confirmed by stretching vibrations just below 3000 cm⁻¹.

Monitoring a reaction, for instance, the introduction of the amine group, would involve observing the appearance of the characteristic N-H stretching bands. Conversely, if the alkyne were to be reduced, the disappearance of the C≡C stretching band would be a key indicator of the reaction's progress.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Internal Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

| Alkyl C-H | C-H Bend | 1370 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. This information is crucial for confirming the identity of a compound and for elucidating reaction pathways by identifying intermediates and products.

For this compound, HRMS would first be used to determine its accurate molecular weight, which would confirm its elemental formula (C₉H₁₇N). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. In the case of this compound, the most likely α-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another possible fragmentation could involve cleavage of the bond between C4 and C5, leading to the loss of a butyl radical (•C₄H₉).

By analyzing the masses of these fragments with high resolution, their elemental compositions can be definitively determined, thus confirming the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z |

| [M]⁺• | Molecular Ion | 139.1361 |

| [M - CH₃]⁺ | α-cleavage (loss of methyl radical) | 124.1126 |

| [M - C₄H₉]⁺ | Cleavage of C4-C5 bond (loss of butyl radical) | 82.0653 |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Reductive/Oxidative Pathway Studies

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the reductive and oxidative pathways of a molecule. These techniques measure the current that develops in an electrochemical cell as the potential is varied, revealing information about the redox properties of the analyte.

The primary amine group in this compound is susceptible to oxidation. Cyclic voltammetry studies would likely show an irreversible oxidation wave corresponding to the oxidation of the amine. The potential at which this oxidation occurs would be influenced by the steric hindrance around the nitrogen atom, with more hindered amines generally being more difficult to oxidize. The electrochemical oxidation of primary amines can lead to a variety of products, and CV can be used to study the mechanism of these transformations. The alkyne functionality is generally more difficult to reduce or oxidize electrochemically than the amine group under typical conditions. By studying the effect of scan rate and substrate concentration on the voltammetric response, information about the kinetics and mechanism of the electron transfer process can be obtained.

Q & A

Q. What are the optimal synthetic routes for 2-methyloct-3-yn-2-amine, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic addition of amines to carbonyl compounds followed by alkyne functionalization. Industrial-scale production may employ continuous flow reactors to ensure consistent yields and purity . Key parameters to optimize include temperature (e.g., maintaining anhydrous conditions), stoichiometry of reagents (e.g., base catalysts like triethylamine), and inert atmosphere to prevent side reactions. For reproducibility, document reaction intermediates using techniques like TLC and HPLC, and validate purity via NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : Assign peaks for the alkyne (δ ~70-100 ppm in NMR) and methyl groups (δ ~1.2-1.5 ppm in NMR).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing the [M+H] ion.

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties and compare with experimental IR/Raman spectra .

- X-ray Crystallography : If crystals are obtainable, use SHELXL for structure refinement to resolve bond lengths and angles .

Q. What preliminary biological screening protocols are recommended for this compound?

- Methodological Answer : Conduct in vitro assays to evaluate antimicrobial or anticancer activity:

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with positive controls like ciprofloxacin .

- Anticancer : Screen cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves and calculate IC values .

- Solubility : Assess in DMSO/PBS mixtures to ensure compatibility with biological assays .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Perform accelerated stability studies:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light and compare with dark-stored controls.

- Humidity : Test hygroscopicity by placing samples in desiccators with varying relative humidity.

Purity loss >5% indicates need for inert storage (argon atmosphere, desiccants) .

Q. What structural analogs of this compound have been studied, and how do their reactivities differ?

- Methodological Answer : Compare with compounds like 2-cyclohexylbut-3-yn-2-amine hydrochloride and methyl(2-methylbutan-2-yl)amine hydrochloride. Differences in steric bulk (e.g., cyclohexyl vs. methyl groups) influence reaction kinetics in nucleophilic substitutions. Use Hammett plots or DFT-based Fukui indices to quantify electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in click chemistry reactions?

- Methodological Answer : Investigate using computational (e.g., transition state modeling with Gaussian) and experimental (e.g., kinetic isotope effects) approaches. The alkyne’s electron-withdrawing methyl group may direct CuAAC reactions to favor terminal alkyne activation. Compare with propargylamine derivatives lacking methyl substitution .

Q. How can contradictory data in biological activity studies (e.g., varying IC values across labs) be resolved?

- Methodological Answer :

- Standardize Protocols : Adopt OECD guidelines for assay conditions (e.g., cell passage number, serum concentration).

- Replicate Under Controlled Variables : Test compounds using identical batches of reagents and equipment.

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids to induce asymmetry during amine-aldehyde condensations.

- Resolution Techniques : Employ chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.

- Circular Dichroism : Confirm enantiopurity and assign absolute configuration .

Q. How can computational models predict the environmental toxicity of this compound?

- Methodological Answer : Use QSAR models (e.g., EPA’s ECOSAR) to estimate LC for aquatic organisms. Validate with in silico docking studies (e.g., AutoDock) against acetylcholinesterase or cytochrome P450 enzymes. Compare predictions with experimental zebrafish embryo toxicity assays (OECD TG 236) .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how are they addressed?

- Methodological Answer :

Challenges include low crystal quality and disorder in the alkyne moiety. Solutions: - Crystallization Optimization : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate).

- Data Collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL’s TWIN and DELU commands to model disorder and thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.